

In-Depth Technical Guide: Mal-L-PA-NH-Boc

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Compound of Interest		
Compound Name:	Mal-L-PA-NH-Boc	
Cat. No.:	B6357768	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the non-cleavable antibody-drug conjugate (ADC) linker, **Mal-L-PA-NH-Boc**. It details its chemical structure, physicochemical properties, and its application in the synthesis of ADCs.

Core Structure and Properties

Mal-L-PA-NH-Boc is a heterobifunctional linker designed for the stable conjugation of payloads to antibodies. The name itself delineates its constituent chemical moieties:

- Mal: Represents a maleimide group, which provides a reactive site for covalent linkage with thiol groups, typically from cysteine residues on an antibody.
- L-PA: Denotes an L-Phenylalanine residue, which can contribute to the overall physicochemical properties of the linker-payload complex.
- NH: An amine group that is part of the linker's backbone.
- Boc: A tert-Butoxycarbonyl protecting group on the amine, which can be removed during the synthesis process.

The maleimide moiety reacts specifically with sulfhydryl groups on proteins, such as the cysteine residues in antibodies, to form a stable thioether bond. This non-cleavable linkage ensures that the cytotoxic payload remains attached to the antibody while in circulation, only to be released upon the degradation of the entire antibody-drug conjugate within the target cancer



cell. This mechanism of action minimizes off-target toxicity and enhances the therapeutic window of the ADC.

Physicochemical and Quantitative Data

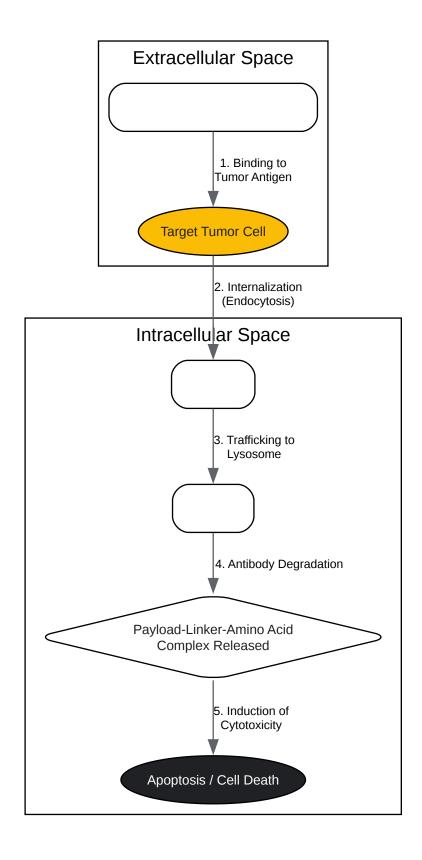
A summary of the key quantitative data for **Mal-L-PA-NH-Boc** is presented in the table below for easy reference and comparison.

Property	Value	Reference
CAS Number	1491152-23-8	[1]
Molecular Formula	C12H16N2O6	[1]
Molecular Weight	284.27 g/mol	[1]
Purity	≥97%	[1]
Topological Polar Surface Area (TPSA)	113.01 Ų	[1]
logP	-0.1107	
Hydrogen Bond Donors	2	
Hydrogen Bond Acceptors	5	
Rotatable Bonds	4	
Solubility	Soluble in DMSO (10 mM)	_
Storage (Powder)	-20°C for 3 years; 4°C for 2 years	_
Storage (In solvent)	-80°C for 6 months; -20°C for 1 month	_

Visualizing the Core Structure

To facilitate a deeper understanding of its chemical architecture, the two-dimensional structure of **Mal-L-PA-NH-Boc** is provided below. This diagram has been generated using the SMILES string: O=C(C=C1)N(--INVALID-LINK--C(O)=O)C1=O.





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References

- 1. chemscene.com [chemscene.com]
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